Ethyl 3,7-dihydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3,7-dihydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dihydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 3,7-dihydroxy-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,7-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Another indole derivative with similar chemical properties but different biological activities.
Ethyl 1,3-dithiolane-2-carboxylate: A compound with a different heterocyclic system but similar ester functionality.
Uniqueness
Ethyl 3,7-dihydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3,7-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)9-10(14)6-4-3-5-7(13)8(6)12-9/h3-5,12-14H,2H2,1H3 |
InChI Key |
OZPWPFMEZFIOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)O)O |
Origin of Product |
United States |
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